Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid
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Description
Ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid is a useful research compound. Its molecular formula is C10H14F3NO5 and its molecular weight is 285.219. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Evaluation in Antimalarial Activities
Derivatives of ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate have been synthesized and evaluated for their antimalarial activities against P. falciparum, showcasing their potential in medicinal chemistry for the development of new antimalarial agents (Nongpanga Ningsanont et al., 2003).
Rearrangement under Acidic Conditions
The compound undergoes a novel skeletal rearrangement under acidic conditions, leading to the formation of 2-oxabicyclo[3.3.0]oct-7-en-3-ones. This reaction pathway is of interest for synthetic organic chemistry, providing insights into the behavior of bicyclic structures under specific conditions (Tomoshige Kobayashi et al., 1992).
Asymmetric Synthesis of Bicyclic Amino Acid Derivatives
Research demonstrates the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions, highlighting the application of this compound in creating bicyclic amino acid derivatives for potential use in drug discovery and development (H. Waldmann & M. Braun, 1991).
Stereocontrolled Synthesis of Dipeptide Mimetics
The stereocontrolled synthesis of all eight stereoisomers of 2-oxo-3-(N-Cbz-amino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid ester demonstrates the compound's utility in creating rigid dipeptide mimetics, which are valuable in the field of peptidomimetics and drug design (J. Mulzer, Frank Schülzchen, & J. Bats, 2000).
Double Rearrangement Leading to Pyrroles
A study on the acid-catalyzed double rearrangement leading to ethyl 1,2,4,5-tetramethyl-pyrrole-3-carboxylate from ethyl 6-oxa-2,2, 4,4-tetramethyl-1-azabicyclo[3,1,0]hexane-3-carboxylate sheds light on novel reaction pathways and the synthesis of pyrroles, which are significant in pharmaceutical chemistry (A. Dehnel & J. Kanabus‐kaminska, 1987).
Properties
IUPAC Name |
ethyl 4-amino-2-oxabicyclo[2.1.1]hexane-1-carboxylate;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.C2HF3O2/c1-2-11-6(10)8-3-7(9,4-8)5-12-8;3-2(4,5)1(6)7/h2-5,9H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJOMYANNXIRPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC(C1)(CO2)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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